molecular formula C11H21NOS B14599776 1-[(3-Isocyanatopropyl)sulfanyl]heptane CAS No. 60853-03-4

1-[(3-Isocyanatopropyl)sulfanyl]heptane

Cat. No.: B14599776
CAS No.: 60853-03-4
M. Wt: 215.36 g/mol
InChI Key: FRODWLRKACLWSE-UHFFFAOYSA-N
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Description

1-[(3-Isocyanatopropyl)sulfanyl]heptane is an organic compound with the molecular formula C11H21NOS It contains an isocyanate group, a sulfanyl group, and a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]heptane typically involves the reaction of heptane with 3-isocyanatopropyl sulfide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Isocyanatopropyl)sulfanyl]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Ureas and carbamates.

Scientific Research Applications

1-[(3-Isocyanatopropyl)sulfanyl]heptane has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]heptane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Isocyanatopropyl)sulfanyl]hexane
  • 1-[(3-Isocyanatopropyl)sulfanyl]octane
  • 1-[(3-Isocyanatopropyl)sulfanyl]nonane

Uniqueness

1-[(3-Isocyanatopropyl)sulfanyl]heptane is unique due to its specific chain length and the presence of both isocyanate and sulfanyl groups

Properties

CAS No.

60853-03-4

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

1-(3-isocyanatopropylsulfanyl)heptane

InChI

InChI=1S/C11H21NOS/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3

InChI Key

FRODWLRKACLWSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSCCCN=C=O

Origin of Product

United States

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